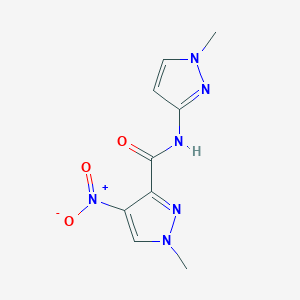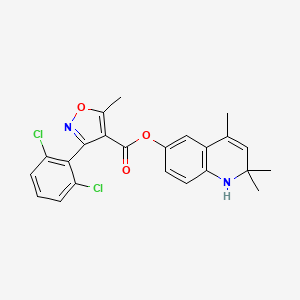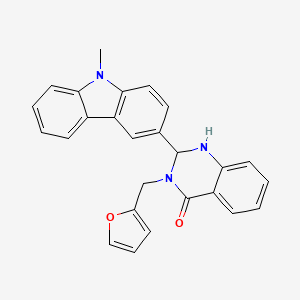![molecular formula C23H17Cl3N4O3S B10956955 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{4-[(3,4-dichlorophenyl)sulfamoyl]phenyl}benzamide](/img/structure/B10956955.png)
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{4-[(3,4-dichlorophenyl)sulfamoyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}BENZAMIDE is a complex organic compound that features a pyrazole ring, a benzamide group, and multiple chlorine substitutions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of a terminal alkyne with hydrazine, carbon monoxide, and an aryl iodide under palladium-catalyzed conditions . The resulting pyrazole derivative is then further functionalized through a series of substitution reactions to introduce the chloro and sulfonyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The nitro groups can be reduced to amines using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases to deprotonate the pyrazole ring, followed by nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions used but can include various substituted pyrazole derivatives and benzamides with different functional groups.
科学的研究の応用
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}BENZAMIDE has several applications in scientific research:
作用機序
The mechanism of action of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
3,5-Dichloro-1H-pyrazole: Shares the pyrazole ring but lacks the benzamide group.
N-(4-Chlorophenyl)-3,4-dichlorobenzamide: Similar benzamide structure but different substitution pattern.
Uniqueness
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}BENZAMIDE is unique due to its combination of a pyrazole ring and a benzamide group with multiple chlorine substitutions. This unique structure gives it distinct chemical and biological properties that are not found in other similar compounds .
特性
分子式 |
C23H17Cl3N4O3S |
|---|---|
分子量 |
535.8 g/mol |
IUPAC名 |
3-[(4-chloropyrazol-1-yl)methyl]-N-[4-[(3,4-dichlorophenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C23H17Cl3N4O3S/c24-17-12-27-30(14-17)13-15-2-1-3-16(10-15)23(31)28-18-4-7-20(8-5-18)34(32,33)29-19-6-9-21(25)22(26)11-19/h1-12,14,29H,13H2,(H,28,31) |
InChIキー |
SZEQFVZQEKWZQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)Cl)Cl)CN4C=C(C=N4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B10956873.png)
![13-(difluoromethyl)-4-[4-[(4-ethoxyphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956881.png)
![ethyl 4-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)carbamothioyl]amino}benzoate](/img/structure/B10956887.png)


![(2E)-2-{[5-phenyl-2-(piperidin-1-yl)furan-3-yl]methylidene}hydrazinecarbothioamide](/img/structure/B10956899.png)
![N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10956900.png)
![1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10956902.png)
![Ethyl 3-cyano-6-(thiophen-2-yl)-2-[(5,5,5-trifluoro-2,4-dioxopentyl)sulfanyl]pyridine-4-carboxylate](/img/structure/B10956903.png)
![11-methyl-4-(1-methylsulfonylpiperidin-3-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956906.png)
![(2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B10956918.png)
![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B10956919.png)

![[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methylidene]propanedinitrile](/img/structure/B10956931.png)
